3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide
Description
The compound 3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide is a triazole-based hybrid molecule featuring a propanamide backbone, a 4-methyl-1,2,4-triazole core, and a 4-ethoxyanilino substituent. This structure integrates sulfanyl linkages and aromatic amide functionalities, making it a candidate for exploring optical, antimicrobial, and pharmacokinetic properties. Its design aligns with modern drug discovery trends, where triazole derivatives are prioritized for their metabolic stability and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C22H25N5O3S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H25N5O3S/c1-3-30-18-11-9-17(10-12-18)24-21(29)15-31-22-26-25-19(27(22)2)13-14-20(28)23-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,23,28)(H,24,29) |
InChI Key |
HXKSUMSOAJTZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the ethoxyanilino and oxoethyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyanilino group can be replaced by other nucleophiles such as amines or thiols under basic conditions
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide possess antimicrobial properties. The triazole moiety is known for its effectiveness against fungal infections and is a key component in antifungal drugs like fluconazole. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic fungi, suggesting that this compound may also exhibit similar activity .
Anticancer Properties
There is growing interest in the anticancer potential of triazole derivatives. The compound may interfere with cancer cell proliferation and induce apoptosis in malignant cells. Preliminary studies suggest that triazole-containing compounds can affect multiple signaling pathways involved in cancer progression, making them candidates for further investigation in cancer therapy .
Pesticide Development
The unique structure of this compound positions it as a potential candidate for developing new pesticides. The ability of triazole compounds to inhibit fungal pathogens can be harnessed to create eco-friendly agricultural products that mitigate crop diseases without the harmful effects associated with conventional pesticides .
Plant Growth Regulation
Research into plant growth regulators has identified triazole derivatives as effective agents in modifying plant growth responses. These compounds can potentially enhance resistance to environmental stressors and improve yield by regulating hormonal pathways within plants .
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with specific enzymes involved in metabolic pathways. Studies focusing on enzyme inhibition could reveal its utility in biochemical research, particularly in understanding metabolic disorders or developing enzyme inhibitors for therapeutic purposes .
Molecular Probes
Due to its specific binding characteristics, this compound could serve as a molecular probe in biological studies aimed at elucidating cellular mechanisms or identifying targets for drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or cytotoxic effects. The compound may also induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 4-ethoxyanilino group and propanamide chain, distinguishing it from analogs. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 4-ethoxyanilino group (electron-donating) contrasts with derivatives bearing bromophenyl () or chlorophenyl () groups (electron-withdrawing). Such substitutions influence electronic properties, solubility, and bioactivity. For instance, electron-withdrawing groups enhance antimicrobial activity in KA-series compounds , whereas the ethoxy group may improve metabolic stability .
Physicochemical Properties
| Property | Target Compound | 7a–7c () | 7l () |
|---|---|---|---|
| UV-Vis λmax (nm) | Not reported | 295–298 | Not reported |
| Melting Point (°C) | Not reported | Not reported | 177–178 |
| Molecular Formula | C22H24N5O3S | C17H14BrN5OS | C16H17N5O2S2 |
The longer propanamide chain in the target compound likely increases molecular weight (MW ≈ 438.5 g/mol) compared to acetamide derivatives (e.g., 7l: MW = 391.5 g/mol), affecting solubility and diffusion rates .
Biological Activity
The compound 3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide is a complex organic molecule that belongs to the class of 1,2,4-triazoles, known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.57 g/mol. The structure incorporates a triazole ring and an ethoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O3S |
| Molecular Weight | 473.57 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. A study highlighted that triazole derivatives showed selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The synthesized compounds demonstrated higher potency against melanoma cell lines compared to others like pancreatic carcinoma .
Mechanisms of Action
- Cell Cycle Arrest : Triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis : Certain derivatives have been shown to inhibit cancer cell migration and invasion through mechanisms involving the modulation of matrix metalloproteinases (MMPs) .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the anticancer activity of triazole compounds, contributing to oxidative stress in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, triazole derivatives have demonstrated antimicrobial properties against various pathogens. The presence of sulfur in the structure enhances their efficacy against bacterial strains and fungi .
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of a series of triazole derivatives on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 47e | MDA-MB-231 | 43.4 |
| 47f | IGR39 | 6.2 |
Study 2: Mechanism Exploration
Another investigation focused on the mechanism by which these compounds exert their effects. The study utilized wound healing assays to assess the impact on cell migration. Compounds were tested at a concentration of 10 µM, revealing significant inhibition of migration in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
